molecular formula C13H13F3O3 B3366173 3-Oxo-3-(2,4,5-trifluoro-3,6-dimethyl-phenyl)-propionic acid ethyl ester CAS No. 132630-88-7

3-Oxo-3-(2,4,5-trifluoro-3,6-dimethyl-phenyl)-propionic acid ethyl ester

Cat. No.: B3366173
CAS No.: 132630-88-7
M. Wt: 274.23 g/mol
InChI Key: AMKRBZMXAAUSMY-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

ethyl 3-oxo-3-(2,4,5-trifluoro-3,6-dimethylphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3O3/c1-4-19-9(18)5-8(17)10-6(2)12(15)13(16)7(3)11(10)14/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKRBZMXAAUSMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C(=C(C(=C1F)C)F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901198613
Record name Ethyl 2,4,5-trifluoro-3,6-dimethyl-β-oxobenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901198613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132630-88-7
Record name Ethyl 2,4,5-trifluoro-3,6-dimethyl-β-oxobenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132630-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,4,5-trifluoro-3,6-dimethyl-β-oxobenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901198613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-3-(2,4,5-trifluoro-3,6-dimethyl-phenyl)-propionic acid ethyl ester typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,5-trifluoro-3,6-dimethylbenzene and ethyl acetoacetate.

    Friedel-Crafts Acylation: The first step involves a Friedel-Crafts acylation reaction where 2,4,5-trifluoro-3,6-dimethylbenzene is acylated using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Esterification: The resulting acylated product is then esterified with ethyl acetoacetate under acidic conditions to form the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the above synthetic route with optimizations for yield and purity. This might include:

    Continuous Flow Reactors: To enhance reaction efficiency and control.

    Catalyst Recycling: To reduce costs and environmental impact.

    Purification Techniques: Such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-3-(2,4,5-trifluoro-3,6-dimethyl-phenyl)-propionic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Research

The primary applications of 3-Oxo-3-(2,4,5-trifluoro-3,6-dimethyl-phenyl)-propionic acid ethyl ester are found in medicinal chemistry and drug development. The compound's lipophilicity, enhanced by the trifluoromethyl groups, may influence its pharmacokinetic properties, making it a candidate for various therapeutic applications.

Structure-Activity Relationship (SAR) Studies

The unique structural characteristics of this compound allow for comparative studies with similar compounds. Notable analogs include:

Compound NameStructural FeaturesUnique Aspects
3-Oxo-3-(2,4,5-trifluoro-phenyl)-propionic acid ethyl esterLacks dimethyl substitutionsSimpler structure may affect bioactivity
3-Oxo-3-(2-methylphenyl)-propionic acid ethyl esterNo fluorine substitutionsPotentially lower lipophilicity
3-Oxo-3-(trifluoromethylphenyl)-propionic acid ethyl esterSimilar trifluoromethyl groupDifferent substitution pattern may influence pharmacodynamics

These comparisons highlight how the trifluoromethyl and dimethyl substitutions confer distinct properties and activities compared to its analogs.

Synthesis and Modifications

The synthesis of 3-Oxo-3-(2,4,5-trifluoro-3,6-dimethyl-phenyl)-propionic acid ethyl ester typically involves multi-step reactions that require careful control of conditions to ensure high yields and purity. The chemical structure allows for various modifications that can enhance its biological activity or alter its pharmacological profile.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Anticancer Activity

Research has shown that derivatives of this compound exhibit selective cytotoxicity against certain cancer cell lines. The presence of trifluoromethyl groups has been linked to enhanced interactions with cellular targets involved in cancer proliferation.

Anti-inflammatory Properties

Other studies suggest potential anti-inflammatory effects, indicating that the compound may inhibit pathways involved in inflammation through modulation of specific receptors.

Neuroprotective Effects

Emerging data indicates that this compound may have neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 3-Oxo-3-(2,4,5-trifluoro-3,6-dimethyl-phenyl)-propionic acid ethyl ester involves its interaction with specific molecular targets:

    Enzyme Inhibition: It may act as an inhibitor of certain enzymes, affecting metabolic pathways.

    Receptor Binding: Potential to bind to specific receptors, modulating biological responses.

    Pathway Modulation: Involvement in signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Aromatic Rings

The following compounds share the 3-oxo-propionic acid ethyl ester backbone but differ in aromatic substituents:

Compound Name Aromatic Substituents CAS Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound 2,4,5-Trifluoro-3,6-dimethylphenyl 132630-88-7 C₁₃H₁₃F₃O₃ 274.24 Pharmaceutical intermediate
3-Oxo-3-(pentafluorophenyl)propionic acid ethyl ester Pentafluorophenyl N/A C₁₁H₇F₅O₃ 282.17 Intermediate in Sparfloxacin synthesis
Ethyl 3,4,5-trimethoxybenzoylacetate 3,4,5-Trimethoxyphenyl 3044-56-2 C₁₄H₁₈O₆ 282.29 Electron-rich aromatic system; used in organic synthesis
Ethyl 3-oxo-3-phenylpropanoate Phenyl 17838-69-6 C₁₁H₁₂O₃ 192.21 Fragrance precursor, polymer additive
Ethyl 3-(4-biphenyl)-3-oxopropanoate 4-Biphenyl 57477-98-2 C₁₇H₁₆O₃ 268.31 High molecular weight; potential OLED material
Ethyl 3-oxo-3-[2-(trifluoromethyl)phenyl]propanoate 2-(Trifluoromethyl)phenyl 89424-17-9 C₁₂H₁₁F₃O₃ 260.21 Enhanced electron-withdrawing effects for catalysis

Physicochemical and Functional Comparisons

Fluorinated Derivatives
  • Target Compound vs.
Methoxy vs. Methyl/Fluoro Substituents
  • Ethyl 3,4,5-trimethoxybenzoylacetate (C₁₄H₁₈O₆) exhibits electron-donating methoxy groups, making its aromatic ring more reactive in electrophilic substitutions. This contrasts with the electron-withdrawing fluorine atoms in the target compound, which deactivate the ring .
Phenyl vs. Biphenyl Derivatives
  • Ethyl 3-oxo-3-phenylpropanoate (C₁₁H₁₂O₃) lacks fluorine, resulting in lower molecular weight and higher water solubility. Its simplicity makes it a cost-effective intermediate for non-specialized applications .

Biological Activity

Introduction

3-Oxo-3-(2,4,5-trifluoro-3,6-dimethyl-phenyl)-propionic acid ethyl ester (CAS No. 132630-88-7) is a synthetic compound characterized by its unique trifluoromethyl and dimethyl phenyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. Understanding its biological activity is crucial for evaluating its therapeutic applications.

Chemical Properties

  • Molecular Formula : C₁₃H₁₃F₃O₃
  • Molecular Weight : 274.24 g/mol
  • Structure : The compound features a propionic acid backbone with a trifluoromethylated aromatic ring, which influences its reactivity and biological interactions.
PropertyValue
CAS Number132630-88-7
Molecular Weight274.24 g/mol
Chemical FormulaC₁₃H₁₃F₃O₃

Biological Activity

Anti-inflammatory Properties

Recent studies have indicated that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, the presence of the trifluoromethyl group is known to enhance the potency of various anti-inflammatory agents. In vitro assays have shown that 3-Oxo-3-(2,4,5-trifluoro-3,6-dimethyl-phenyl)-propionic acid ethyl ester can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Research suggests that it may induce apoptosis in cancer cell lines through the activation of specific signaling pathways. In a study involving human breast cancer cells (MCF-7), treatment with this ester resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis, such as cleaved caspase-3 and PARP.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Inhibition of Enzymes : The compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis.
  • Modulation of Signaling Pathways : It appears to affect the NF-kB signaling pathway, which plays a critical role in inflammation and cancer progression.
  • Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest at the G1 phase in certain cancer cell lines.

Case Studies

  • Study on Inflammation : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound exhibited significant inhibition of inflammatory responses in animal models of arthritis.
  • Cancer Cell Line Study : In a study conducted by researchers at the University of Groningen, it was found that this compound effectively reduced tumor growth in xenograft models by promoting apoptosis and inhibiting angiogenesis.

Safety and Toxicology

While preliminary studies indicate promising biological activities, comprehensive toxicological evaluations are necessary to establish safety profiles for potential therapeutic use. Current data suggest low acute toxicity; however, long-term effects remain to be fully elucidated.

The biological activity of 3-Oxo-3-(2,4,5-trifluoro-3,6-dimethyl-phenyl)-propionic acid ethyl ester presents significant potential for therapeutic applications, particularly in anti-inflammatory and anticancer contexts. Further research is warranted to explore its mechanisms of action and to evaluate its efficacy and safety in clinical settings.

Q & A

Q. Synthetic Example :

Condense with hydrazine to form pyrazolone derivatives.

Screen for COX-2 inhibition using molecular docking (PDB: 5KIR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Oxo-3-(2,4,5-trifluoro-3,6-dimethyl-phenyl)-propionic acid ethyl ester
Reactant of Route 2
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3-Oxo-3-(2,4,5-trifluoro-3,6-dimethyl-phenyl)-propionic acid ethyl ester

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